2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole
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Overview
Description
2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a trifluoromethylphenyl group. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method involves the reaction of a substituted benzylamine with a suitable imidazole precursor under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as lithiation followed by trapping with electrophiles to functionalize the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylimidazole
- 2-Phenylimidazole
- 4,5-Diphenylimidazole
Uniqueness
2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-9-16-5-6-17(9)8-10-3-2-4-11(7-10)12(13,14)15/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJKYCQUQBUYSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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